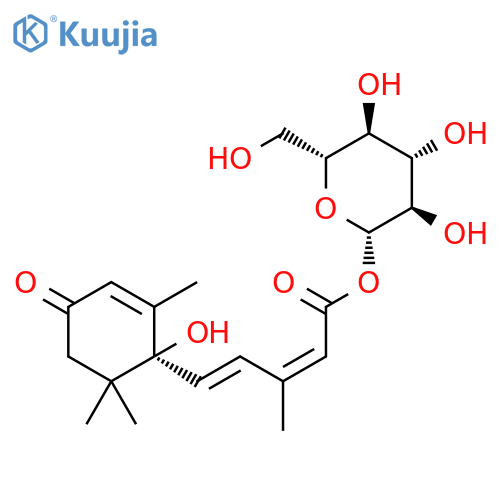Cas no 21414-42-6 (β-D-Glucopyranosyl abscisate)

β-D-Glucopyranosyl abscisate structure
商品名:β-D-Glucopyranosyl abscisate
CAS番号:21414-42-6
MF:C21H30O9
メガワット:426.457507610321
CID:2058193
β-D-Glucopyranosyl abscisate 化学的及び物理的性質
名前と識別子
-
- (+)-abscisyl beta-D-glucopyranoside
- (+)-beta-D-glucopyranosyl abscisate
- ABA
- abscisic acid beta-D-glucopyranosyl ester
- Abscisyl beta-D-glucopyranoside
- β-D-Glucopyranosyl abscisate
-
β-D-Glucopyranosyl abscisate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0094773-5mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 5mg |
$1800.0 | 2022-04-27 | ||
| MedChemExpress | HY-111974-5mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 5mg |
¥18000 | 2021-07-08 | ||
| TRC | A110125-1mg |
(S)-cis,trans-Abscisic Acid Glucosyl Ester |
21414-42-6 | 1mg |
$ 227.00 | 2023-09-09 | ||
| TRC | A110125-10mg |
(S)-cis,trans-Abscisic Acid Glucosyl Ester |
21414-42-6 | 10mg |
$ 1777.00 | 2023-09-09 | ||
| TRC | A110125-5mg |
(S)-cis,trans-Abscisic Acid Glucosyl Ester |
21414-42-6 | 5mg |
$ 1034.00 | 2023-09-09 | ||
| MedChemExpress | HY-111974-1mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 98.26% | 1mg |
¥2000 | 2024-07-28 | |
| Ambeed | A1365247-5mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 98% | 5mg |
$920.0 | 2024-07-28 | |
| MedChemExpress | HY-111974-1mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 1mg |
¥6800 | 2021-07-08 | ||
| Ambeed | A1365247-10mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 98% | 10mg |
$1500.0 | 2024-07-28 | |
| 1PlusChem | 1P01NLPZ-1mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 98% | 1mg |
$1037.00 | 2023-12-19 |
β-D-Glucopyranosyl abscisate 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
21414-42-6 (β-D-Glucopyranosyl abscisate) 関連製品
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:21414-42-6)β-D-Glucopyranosyl abscisate

清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):180.0/828.0/1350.0